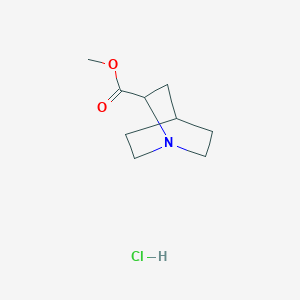

Methyl quinuclidine-2-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl quinuclidine-2-carboxylate hydrochloride is a compound that is structurally related to a variety of quinuclidine derivatives that have been synthesized and studied for their potential applications in different fields. These derivatives include ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates used as dyes in liquid crystal displays , quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as muscarinic receptor antagonists , and 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide for zwitterionic polymerization .

Synthesis Analysis

The synthesis of related quinuclidine derivatives involves various strategies. For instance, the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester was used to synthesize fluorescent dyes . In another study, quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives were designed as conformationally restricted analogues of quinuclidin-3-yl benzhydrylcarbamate, showing high affinities for the M3 receptor . These methods demonstrate the versatility in the synthesis of quinuclidine derivatives.

Molecular Structure Analysis

The molecular structure of quinuclidine and its derivatives has been extensively studied using various techniques. Gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations have been employed to investigate the structure of quinuclidine and its adducts with metal trihydrides . Similarly, the crystal and molecular structure of quinuclidine betaine hydrochloride has been characterized by X-ray diffraction, FTIR and NMR spectroscopy, and DFT calculations .

Chemical Reactions Analysis

Quinuclidine derivatives participate in a range of chemical reactions. For example, the zwitterionic polymerization of 1-[(4-carboxyphenyl)methyl]quinuclidinium hydroxide has been studied, leading to the formation of random copolymers with varying molecular weights . The reactivity of these compounds is influenced by their molecular structure and the presence of functional groups that can interact with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives have been analyzed through various spectroscopic and computational methods. FT-IR, FT-Raman, and NMR characterization, along with molecular dynamics simulations and DFT calculations, have been used to investigate the reactive and optoelectronic properties of these compounds . These studies provide insights into the charge transfer, electron density delocalization, and hyperpolarizability, which are important for applications in nonlinear optics and other fields.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Methyl quinuclidine-2-carboxylate hydrochloride has been a focus in the field of chemical synthesis and characterization. Hamama et al. (2011) explored its versatility as an intermediate for synthesizing fused and spiro quinuclidine and its C-nucleosides, illustrating its potential in creating complex molecular structures. Additionally, Dega-Szafran et al. (2009) synthesized and characterized quinuclidine betaine hydrochloride through methods like X-ray diffraction, FTIR and NMR spectroscopy, highlighting its structural properties and potential in further chemical studies (Hamama et al., 2011) (Dega-Szafran et al., 2009).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry and pharmacology, the compound has been instrumental. Etayo et al. (2008) prepared enantiomerically pure (R)-quinuclidine-2-carboxylic acid, showcasing its significance in the synthesis of chiral molecules, which are crucial in drug development and biological studies. Furthermore, the potential of methyl quinuclidine-2-carboxylate hydrochloride in synthesizing muscarinic receptor antagonists was demonstrated by Naito et al. (2005), indicating its role in developing treatments for various physiological conditions (Etayo et al., 2008) (Naito et al., 2005).

Material Science and Industrial Applications

In the field of material science and industrial applications, Bojinov and Grabchev (2003) synthesized novel fluorescent compounds using methyl quinuclidine-2-carboxylate hydrochloride, indicating its use in creating dyes for potential application in liquid crystal displays. This demonstrates the compound's versatility not only in medicinal chemistry but also in the development of materials for technological applications (Bojinov & Grabchev, 2003).

Propiedades

IUPAC Name |

methyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-7-2-4-10(8)5-3-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCJKMOANJAKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCN1CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)

![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)